1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol typically involves the reaction of 1-(1,3-thiazol-2-yl)ethanamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are studied for their chemical properties and reactivity.
Mechanism of Action
The mechanism of action of 1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)5-10-7(2)8-9-3-4-12-8/h3-4,6-7,10-11H,5H2,1-2H3 |
InChI Key |
IFMDJIQMPPYCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=NC=CS1)O |
Origin of Product |
United States |
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